molecular formula C9H10ClNO B183829 2-chloro-N-ethylbenzamide CAS No. 66896-65-9

2-chloro-N-ethylbenzamide

Cat. No. B183829
CAS RN: 66896-65-9
M. Wt: 183.63 g/mol
InChI Key: OUMQNCAKBPDGIY-UHFFFAOYSA-N
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Description

2-chloro-N-ethylbenzamide is a chemical compound with the molecular formula C9H10ClNO . It’s a derivative of benzamide, which is an important class of compounds in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-ethylbenzamide can be obtained from databases like the NIST Chemistry WebBook . The molecular weight of this compound is 183.6348 .

Scientific Research Applications

Refractivity and Polarizability in Pharmaceutical Compounds

Research by Sawale et al. (2016) on a closely related compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, explored its antiemetic properties and focused on its density and refractive index in various solutions. This study is relevant for understanding the physical properties of similar compounds like 2-chloro-N-ethylbenzamide in pharmaceutical applications (Sawale et al., 2016).

Catalysis and Organic Synthesis

The work of Wang and Widenhoefer (2004) involved platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, which included the synthesis of N-ethylbenzamide. This research is crucial for understanding the role of 2-chloro-N-ethylbenzamide in catalysis and organic synthesis processes (Wang and Widenhoefer, 2004).

Antibacterial Applications

Ienascu et al. (2022) designed chloro-substituted salicylanilide derivatives and their β-cyclodextrin complexes, which included compounds derived from N-(2-chlorophenyl)-2-hydroxybenzamide, to achieve efficient antibacterial compounds. This study highlights the potential of chloro-substituted benzamides, including 2-chloro-N-ethylbenzamide, in developing new antibacterial agents (Ienascu et al., 2022).

Chromatographic Analysis

Lehtonen (1983) investigated the reversed-phase liquid chromatographic retention of N-ethylbenzamides, including those substituted at various positions, which is significant for analytical chemistry and the understanding of the behavior of compounds like 2-chloro-N-ethylbenzamide in chromatographic processes (Lehtonen, 1983).

Metabolism and Excretion Studies

Taylor, Hall, and Vedres (1995) studied the metabolism of N-ethylbenzamide in rats, providing insights into how related compounds, such as 2-chloro-N-ethylbenzamide, might be metabolized and excreted in biological systems (Taylor, Hall, & Vedres, 1995).

Synthesis of Biologically Active Derivatives

Ienascu et al. (2009) focused on synthesizing new derivatives with an o-hydroxybenzamide structure, including those related to 5-chloro-2-hydroxy-N-phenylbenzamide. This research contributes to the understanding of synthesizing biologically active compounds derived from benzamides like 2-chloro-N-ethylbenzamide (Ienascu et al., 2009).

Radioactive Labeling in Pharmaceuticals

Hsi (1973) explored the synthesis of labeled glyburide, including a compound with a structure related to 2-chloro-N-ethylbenzamide, demonstrating the application of radioactive labeling in pharmaceutical research (Hsi, 1973).

Antifungal Research

Wen-liang (2011) synthesized 2-chloro-N-phenylbenzamide and evaluated its antifungal activity, providing insights into the potential antifungal applications of similar compounds like 2-chloro-N-ethylbenzamide (Wen-liang, 2011).

Safety And Hazards

The safety data sheet for 5-Bromo-2-chloro-N-ethylbenzamide provides some insights into the potential hazards of similar compounds. For instance, if inhaled, it’s recommended to move the victim into fresh air and give artificial respiration if necessary .

properties

IUPAC Name

2-chloro-N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-2-11-9(12)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMQNCAKBPDGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324519
Record name 2-chloro-N-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-ethylbenzamide

CAS RN

66896-65-9
Record name 2-Chloro-N-ethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66896-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-ethylbenzamide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066896659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC406907
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406907
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chlorobenzoyl chloride is reacted with ethyl amine using General Method E1 or E2, to produce the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Xu, S Guo, F Yang, Y Wang, C Wu… - Archiv der …, 2019 - Wiley Online Library
A series of benzamide derivatives possessing potent dopamine D 2 , serotonin 5‐HT 1A , and 5‐HT 2A receptor properties were synthesized and evaluated as potential antipsychotics. …
Number of citations: 4 onlinelibrary.wiley.com
B Nammalwar, NP Muddala, FM Watts, RA Bunce - Tetrahedron, 2015 - Elsevier
OSU-6, an MCM-41 type hexagonal mesoporous silica with strong Bronsted acid properties, has been used to promote the high-yield conversion of carboxylic acids and esters to …
Number of citations: 33 www.sciencedirect.com
MY Bhat, S Ahmed, QN Ahmed - The Journal of Organic …, 2022 - ACS Publications
Described herein is a simple, novel, one-pot acylamination reaction of unactivated alcohols. This reaction employs the combination of PCl 3 and triflic anhydride (Tf 2 O) or copper …
Number of citations: 3 pubs.acs.org

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